3-Methylbutanimidamide hydrochloride
Overview
Description
3-Methylbutanimidamide hydrochloride (3MBAM) is a quaternary ammonium salt . It has a molecular weight of 136.62 . It is primarily used in the treatment of tuberculosis . The compound is solid in physical form .
Molecular Structure Analysis
The molecular structure of 3-Methylbutanimidamide hydrochloride is represented by the linear formula C5 H12 N2 . Cl H . The InChI code for the compound is 1S/C5H12N2.ClH/c1-4 (2)3-5 (6)7;/h3-4H,6-7H2,1-2H3;1H .Physical And Chemical Properties Analysis
The compound is solid in physical form . It has a molecular weight of 136.62 . The storage temperature for the compound is -20°C and room temperature .Scientific Research Applications
Treatment of Tuberculosis
“3-Methylbutanimidamide hydrochloride” (3MBAM) is a quaternary ammonium salt with a primary application in the treatment of tuberculosis (TB). It functions by inhibiting the biosynthesis of mycolic acids, which are essential components of the cell wall of Mycobacterium tuberculosis, the bacterium responsible for TB. This inhibition is crucial as it impedes the growth and survival of the bacteria .
Inhibition of Drug-Resistant Strains
3MBAM has demonstrated strong inhibitory activity against various strains of Mycobacterium tuberculosis that are resistant to other TB drugs. Its ability to bind to the enzyme ATPase, which is vital for energy production and cell division in bacteria, makes it a potent compound for combating drug-resistant TB strains .
Mechanism of Action
Target of Action
3-Methylbutanimidamide hydrochloride primarily targets the enzyme ATPase . ATPase is essential for energy production and cell division .
Mode of Action
3-Methylbutanimidamide hydrochloride interacts with ATPase, inhibiting its function . This interaction disrupts energy production and cell division, which are crucial for the survival and growth of certain bacteria .
Biochemical Pathways
The primary biochemical pathway affected by 3-Methylbutanimidamide hydrochloride is the biosynthesis of mycolic acids . Mycolic acids are vital for the growth and survival of Mycobacterium tuberculosis . By inhibiting this pathway, 3-Methylbutanimidamide hydrochloride prevents the bacteria from proliferating .
Pharmacokinetics
It is known that the compound is metabolized by hydrolysis, forming formamide and methylsulfonyl chloride in the liver
Result of Action
The molecular and cellular effects of 3-Methylbutanimidamide hydrochloride’s action include the disruption of energy production and cell division, leading to the death of Mycobacterium tuberculosis . Additionally, 3-Methylbutanimidamide hydrochloride has strong inhibitory activity against various strains of Mycobacterium tuberculosis resistant to other drugs .
Action Environment
The action, efficacy, and stability of 3-Methylbutanimidamide hydrochloride can be influenced by various environmental factors. For instance, the compound’s storage temperature can affect its stability . .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-methylbutanimidamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2.ClH/c1-4(2)3-5(6)7;/h4H,3H2,1-2H3,(H3,6,7);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMBJSDZFDGMCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30596966 | |
Record name | 3-Methylbutanimidamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30596966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
57297-27-5 | |
Record name | Butanimidamide, 3-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57297-27-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methylbutanimidamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30596966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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